molecular formula C24H25N3O3S B1227154 N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide

N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide

Cat. No. B1227154
M. Wt: 435.5 g/mol
InChI Key: WABWYBYEMDVSRE-UHFFFAOYSA-N
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Description

N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide is a member of benzamides.

Scientific Research Applications

Photochemical Properties

  • Sulfamethoxazole, a compound with structural similarities to N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide, exhibits significant photolability, resulting in multiple primary photoproducts. This characteristic could imply similar photochemical behaviors for related compounds (Wei Zhou & D. Moore, 1994).

Electrophysiological Activity

  • N-Substituted imidazolylbenzamides, which share structural motifs with the compound of interest, have been shown to possess potent cardiac electrophysiological activities, suggesting potential applications in cardiovascular research (T. K. Morgan et al., 1990).

Crystal Structure and Biological Activities

  • The crystal structure and biological properties of related 1,3,4-oxadiazole-2-thione derivatives have been studied, highlighting the potential of similar compounds in materials science and microbiology (Subbulakshmi N. Karanth et al., 2019).

Anti-tubercular Activity

  • Certain benzamide derivatives, including those structurally similar to the compound , have demonstrated notable anti-tubercular properties, suggesting possible applications in the treatment of tuberculosis (P. Dighe et al., 2012).

Electrochemical Oxidation and Antioxidant Activity

  • Research on amino-substituted benzamide derivatives, akin to N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide, has delved into their electrochemical oxidation and potential as antioxidants, pointing to their significance in oxidative stress-related studies (I. Jovanović et al., 2020).

Central Dopamine Antagonist Activity

  • Studies on BRL 20596, a novel anilide with similarities to the compound, have revealed its role as a central dopamine antagonist, suggesting potential implications in neurological and psychiatric research (W. Campbell et al., 2004).

Synthesis and Characterization

  • Research on the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a compound closely related to the one of interest, offers insights into the chemical synthesis and characterization of such compounds, which is crucial for their application in various research domains (Jin Ning-ren, 2012).

properties

Product Name

N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2,5-diethoxy-4-(phenylcarbamothioylamino)phenyl]benzamide

InChI

InChI=1S/C24H25N3O3S/c1-3-29-21-16-20(27-24(31)25-18-13-9-6-10-14-18)22(30-4-2)15-19(21)26-23(28)17-11-7-5-8-12-17/h5-16H,3-4H2,1-2H3,(H,26,28)(H2,25,27,31)

InChI Key

WABWYBYEMDVSRE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=S)NC3=CC=CC=C3

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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